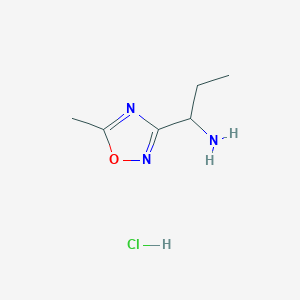

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride is a compound that belongs to the class of heterocyclic compounds known as 1,2,4-oxadiazoles . These are aromatic compounds containing a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been widely studied due to their broad range of chemical and biological properties . The general experimental procedure involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .Molecular Structure Analysis

The molecular structure of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride can be represented by the SMILES stringNC1=NOC(C)=N1 . The InChI key for this compound is JEEUSAKCHSWJKO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride include its empirical formulaC3H5N3O, CAS Number 40483-47-4, and molecular weight 99.09 . It is a solid compound .

Scientific Research Applications

- Anticancer Activity : Some oxadiazole derivatives have demonstrated promising anticancer properties. Researchers have synthesized and evaluated compounds with potential antitumor effects . Further studies could explore the specific mechanisms of action and optimize their efficacy.

- Antidiabetic Potential : The compound 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione exhibited antidiabetic activity . Investigating its mode of action and safety profile could be valuable.

- High-Energy Molecules : Oxadiazoles can serve as energetic materials due to their favorable oxygen balance and positive heat of formation. The 1,2,5-regioisomer (furazan) and its derivatives fall into this category .

- Antifungal Properties : Researchers have evaluated oxadiazole derivatives for antifungal activity against pathogens like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . Further investigations could explore their mechanism of action and potential use in agriculture.

- Mitochondrial Enzyme Activity : The MTT test, which measures mitochondrial enzyme activity, has been used to assess the effects of oxadiazoles on living cells . Understanding their impact on cellular metabolism is crucial.

- Regioisomeric Variations : The different regioisomers (1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole) exhibit varying properties, allowing for tailored applications .

- Heat and Impact Sensitivity : Depending on substituents, oxadiazoles can range from relatively inert to highly sensitive to heat and impact . Understanding their behavior is crucial for safety considerations.

- Plant Disease Control : 1,2,4-Oxadiazole derivatives have shown a broad spectrum of agricultural biological activities . Investigating their efficacy as low-risk chemical pesticides could be valuable.

Medicinal Applications

Material Science

Biological Activities

Pharmaceutical Compounds

Energetic Behavior

Agricultural Biological Activities

Future Directions

The future directions for research on 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the broad range of biological activities exhibited by 1,2,4-oxadiazole derivatives, this compound could potentially be developed into a new therapeutic agent .

Mechanism of Action

Target of Action

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride, a derivative of 1,2,4-oxadiazole, exhibits a broad spectrum of biological activities . The primary targets of this compound are various pathogens that threaten plant growth and survival, such as bacteria, fungus, and plant-parasitic nematodes .

Mode of Action

The compound interacts with its targets by exhibiting moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . It also shows strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .

Biochemical Pathways

It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

The compound’s action results in the inhibition of various pathogens. For instance, it exhibits moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . It also shows strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .

properties

IUPAC Name |

1-(5-methyl-1,2,4-oxadiazol-3-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-3-5(7)6-8-4(2)10-9-6;/h5H,3,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZSHCRPSALGFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NOC(=N1)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2772523.png)

![N-[(furan-2-yl)methyl]-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2772527.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2772530.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2772533.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2772534.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2772535.png)

![1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2772544.png)

![2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride](/img/structure/B2772545.png)